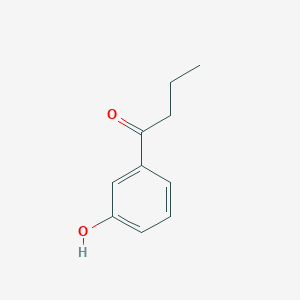
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a chloro group, a cyano group, and an acetate ester group attached to a cyclohexene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-cyanocyclohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of 6-chloro-6-cyanocyclohex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the ester linkage facilitated by the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are fed into the reactor, and the reaction is carried out at a controlled temperature and pressure to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for the cyano group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like ammonia or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Yields the corresponding carboxylic acid and alcohol.
Reduction: Produces the corresponding amine.
Substitution: Results in the formation of substituted derivatives, depending on the nucleophile used.
科学的研究の応用
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Chloro-6-cyanocyclohex-2-en-1-yl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The chloro and cyano groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
6-Chloro-2-hexanone: Shares the chloro group but differs in the presence of a ketone group instead of an ester.
Cyclohex-1-en-1-yl acetate: Similar ester group but lacks the chloro and cyano groups.
6-Chloro-1-hexanol: Contains a chloro group and a hydroxyl group but lacks the ester and cyano groups.
Uniqueness
6-Chloro-6-cyanocyclohex-2-en-1-yl acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chloro and cyano groups, along with the ester linkage, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
95460-06-3 |
|---|---|
分子式 |
C9H10ClNO2 |
分子量 |
199.63 g/mol |
IUPAC名 |
(6-chloro-6-cyanocyclohex-2-en-1-yl) acetate |
InChI |
InChI=1S/C9H10ClNO2/c1-7(12)13-8-4-2-3-5-9(8,10)6-11/h2,4,8H,3,5H2,1H3 |
InChIキー |
YPHOPMFSDRZKGG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C=CCCC1(C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


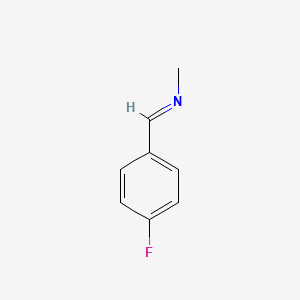
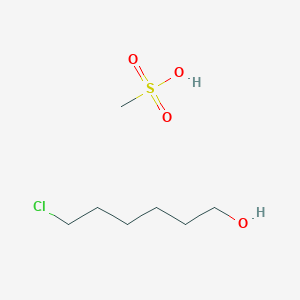

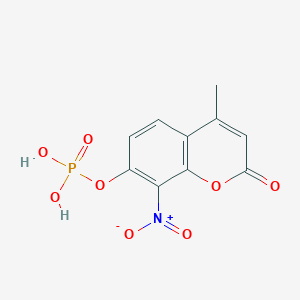

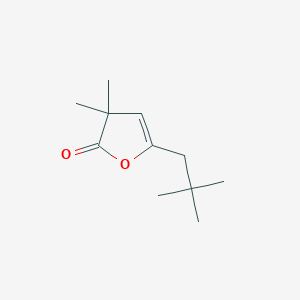
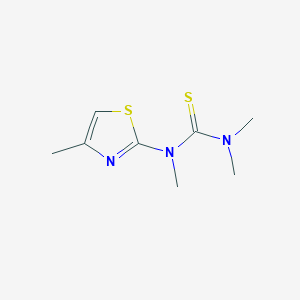
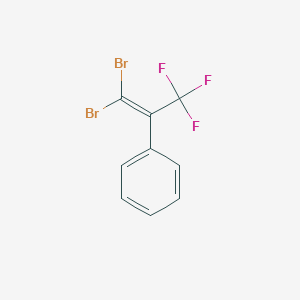
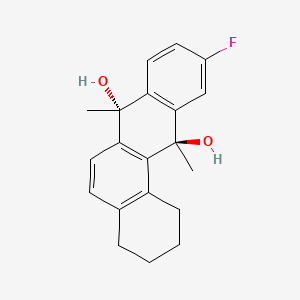
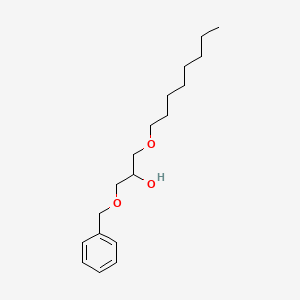

![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-[(2,4-dimethoxyphenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B14339587.png)
![1-Butanoyl-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14339599.png)
